molecular formula C19H20Cl3N5O B10947256 2-(4-chloro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanamide

2-(4-chloro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanamide

Cat. No.: B10947256
M. Wt: 440.7 g/mol
InChI Key: CTPQOKUIFOYQHU-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanamide is a complex organic compound that features a pyrazole ring substituted with chlorine and dichlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Benzylation: The chlorinated pyrazole is reacted with 2,6-dichlorobenzyl chloride in the presence of a base like potassium carbonate to introduce the benzyl group.

    Amidation: Finally, the compound is formed by reacting the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with hydrogenated pyrazole rings.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(4-chloro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-chloro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanamide is unique due to its specific substitution pattern and the presence of both chlorine and dichlorobenzyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20Cl3N5O

Molecular Weight

440.7 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)-N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-methylpropanamide

InChI

InChI=1S/C19H20Cl3N5O/c1-11-17(24-18(28)19(3,4)27-9-13(20)8-23-27)12(2)26(25-11)10-14-15(21)6-5-7-16(14)22/h5-9H,10H2,1-4H3,(H,24,28)

InChI Key

CTPQOKUIFOYQHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C(C)(C)N3C=C(C=N3)Cl

Origin of Product

United States

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